4-[(Butylamino)methyl]-2-methoxyphenol
Overview
Description
4-[(Butylamino)methyl]-2-methoxyphenol is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it a valuable tool for exploring new frontiers in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylamino)methyl]-2-methoxyphenol typically involves a series of chemical reactions, including alkylation, esterification, and alkylation steps. These reactions are carried out under mild conditions to ensure high yields and simple operation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic routes to achieve scalability and cost-effectiveness while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Butylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted phenols .
Scientific Research Applications
4-[(Butylamino)methyl]-2-methoxyphenol has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical assays and studies involving enzyme activity and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(Butylamino)methyl]-2-methoxyphenol include:
- 4-[(Benzyloxy)methyl]-2-methoxyphenol
- 4-[(Butylamino)methyl]-3,5-dichlorobenzyl alcohol
- 4-[(Butylamino)methyl]-2-hydroxyphenol
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a butylamino group and a methoxyphenol moiety makes it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-(butylaminomethyl)-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-11(14)12(8-10)15-2/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHVWKMNXLDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549249 | |
Record name | 4-[(Butylamino)methyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112520-76-0 | |
Record name | 4-[(Butylamino)methyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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